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molecular formula C12H15BrO B3191186 1-[4-(Bromomethyl)phenyl]-2,2-dimethylpropan-1-one CAS No. 52449-32-8

1-[4-(Bromomethyl)phenyl]-2,2-dimethylpropan-1-one

Cat. No. B3191186
M. Wt: 255.15 g/mol
InChI Key: SNLNKUQSMCQSJL-UHFFFAOYSA-N
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Patent
US03962342

Procedure details

To a flask equipped with stirrer, thermometer, condenser, addition funnel and heating mantle, there is added 44.0 grams (0.25 mole) of p-pivaloyl toluene at a temperature of 150°C. There is then added dropwise, while maintaining the temperature at 150°C., 40 grams (0.25 mole) of liquid bromine over a period of 10 to 15 minutes. The mixture is then stirred for an additional 10 minutes again while maintaining the temperature at about 140° to 150°C. The resulting brown liquid is cooled and degassed with nitrogen to obtain α-bromo-4-pivaloyl toluene in liquid form, b.p. 124° to 132°C. at 0.3 mm.
Quantity
44 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:7]1[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][CH:8]=1)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[Br:14]Br>>[Br:14][CH2:13][C:10]1[CH:11]=[CH:12][C:7]([C:1](=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
44 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)C1=CC=C(C=C1)C
Step Two
Name
liquid
Quantity
40 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
The mixture is then stirred for an additional 10 minutes again
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a flask equipped with stirrer
ADDITION
Type
ADDITION
Details
thermometer, condenser, addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle, there
ADDITION
Type
ADDITION
Details
There is then added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at about 140° to 150°C
TEMPERATURE
Type
TEMPERATURE
Details
The resulting brown liquid is cooled
CUSTOM
Type
CUSTOM
Details
degassed with nitrogen

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrCC1=CC=C(C=C1)C(C(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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